![molecular formula C8H10O2 B14371002 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one CAS No. 90171-30-5](/img/structure/B14371002.png)
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one typically involves the use of cyclohexene derivatives as starting materials. One common method is the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene undergoes cyclization to form the bicyclic structure . Another approach involves the AlCl3-catalyzed ene reaction of chloral with cyclohexene .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic framework but contains a nitrogen atom, making it a valuable scaffold in drug discovery.
Bicyclo[3.2.1]octane: A simpler analog without the oxygen atom, used in the synthesis of various organic compounds.
Uniqueness
4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one stands out due to its unique combination of rigidity and functional group diversity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
90171-30-5 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
4-methylidene-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H10O2/c1-5-6-2-3-7(4-6)10-8(5)9/h6-7H,1-4H2 |
Clé InChI |
AOKWPJAIWBTPEL-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC(C2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


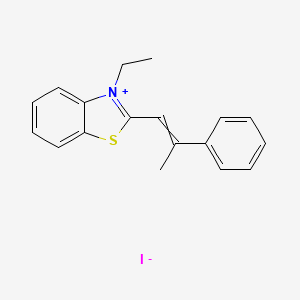
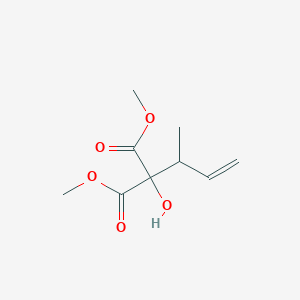
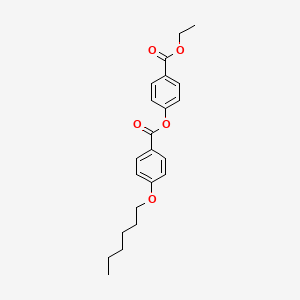
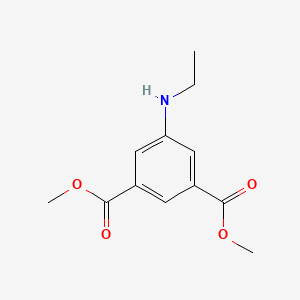
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
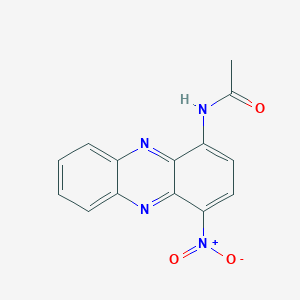
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
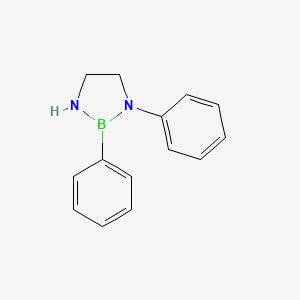

![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
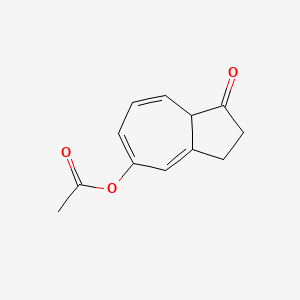

![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
